molecular formula C17H10N2O5S2 B15042853 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15042853
M. Wt: 386.4 g/mol
InChI Key: KIOCLPDBZDWHPK-NVNXTCNLSA-N
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Description

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a nitrophenyl, and a thiazolidinone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-nitrophenylthiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a suitable base to yield the final thiazolidinone product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being explored in preclinical studies. Its ability to inhibit certain enzymes and pathways makes it a promising lead compound for the development of new medications.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: What sets (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of functional groups, which confer unique reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C17H10N2O5S2

Molecular Weight

386.4 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10N2O5S2/c20-16-15(8-10-1-6-13-14(7-10)24-9-23-13)26-17(25)18(16)11-2-4-12(5-3-11)19(21)22/h1-8H,9H2/b15-8-

InChI Key

KIOCLPDBZDWHPK-NVNXTCNLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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